Hydroxychloroquine (HCQ) and chloroquine are antimalarial drugs that have been repurposed for the treatment of autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). These drugs have been in clinical use for decades, and their efficacy in treating inflammatory rheumatic diseases is well-documented. However, the precise mechanisms by which they exert their therapeutic effects are still being elucidated. The drugs are known to have a large volume of distribution and a long half-life, which contributes to their slow onset of action and prolonged effects after discontinuation13.
HCQ and chloroquine are weak bases that accumulate in acidic compartments such as lysosomes and inflamed tissues. They interfere with lysosomal activity and autophagy, disrupt membrane stability, and alter signaling pathways and transcriptional activity. At the molecular level, these drugs inhibit immune activation by reducing Toll-like receptor signaling and cytokine production. In T cells, they reduce CD154 expression, which is crucial for T cell activation. Additionally, HCQ has been shown to inhibit calcium signals in T cells, which is a new mechanism to explain its immunomodulatory properties. This effect on calcium signaling may disrupt T-cell antigen receptor (TCR) signaling events, leading to a reduction in T-cell activation134.
In the field of rheumatology, HCQ and chloroquine are used to improve clinical and laboratory parameters in RA and SLE. Their antirheumatic properties result from their interference with antigen processing in macrophages and other antigen-presenting cells. By increasing the pH within intracellular vacuoles, they diminish the formation of peptide-MHC protein complexes required to stimulate CD4+ T cells, resulting in down-regulation of the immune response against autoantigenic peptides13.
HCQ's ability to block T-cell activation has been evaluated in the context of bone marrow transplant patients to treat graft-versus-host disease. The drug's immunosuppressive properties are not only due to its interference with antigen processing but also due to its inhibition of TCR-crosslinking-induced calcium mobilization. This inhibition reduces the size of thapsigargin-sensitive intracellular calcium stores, suggesting that disruption of calcium signaling is an additional mechanism by which HCQ exerts its immunomodulatory properties4.
While not directly related to HCQ, the development of ROS-scavenging hydrogels highlights the importance of controlling inflammatory responses in various diseases. Excessive ROS can cause inflammation, and strategies to modulate
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: